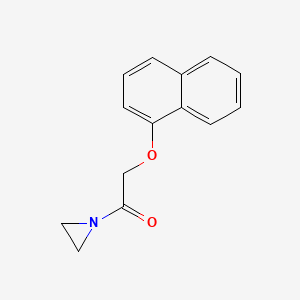

Aziridine, 1-((1-naphthyloxy)acetyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78961-69-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1-(aziridin-1-yl)-2-naphthalen-1-yloxyethanone |

InChI |

InChI=1S/C14H13NO2/c16-14(15-8-9-15)10-17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2 |

InChI Key |

QLNLKYTYJSQEIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)COC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Aziridine, 1 1 Naphthyloxy Acetyl

Ring-Opening Reactions of Aziridines

The inherent ring strain of aziridines (approximately 26 kcal/mol) is a primary driving force for their reactivity, making them valuable intermediates for the synthesis of various nitrogen-containing compounds. illinois.eduwiley-vch.de Ring-opening reactions are the most common transformations for aziridines, proceeding through the cleavage of one of the carbon-nitrogen (C-N) bonds. nih.govthieme-connect.com The presence of an N-acyl group, such as the (1-naphthyloxy)acetyl moiety, activates the ring, rendering it more susceptible to attack by various reagents. illinois.edubioorg.org

Nucleophilic Ring Opening

Nucleophilic ring-opening is a cornerstone of aziridine (B145994) chemistry, providing a versatile method for the synthesis of β-functionalized amines. mdpi.comnih.gov The N-acyl group in Aziridine, 1-((1-naphthyloxy)acetyl)- enhances the electrophilicity of the ring carbons and makes the nitrogen atom a better leaving group, thus facilitating nucleophilic attack. researchgate.netresearchgate.net

The regioselectivity of nucleophilic attack on substituted N-acyl aziridines is a subject of considerable study and is influenced by steric hindrance, electronic effects, and reaction conditions. nih.gov Generally, the reaction proceeds via an SN2-type mechanism, involving the cleavage of a C-N bond. iitk.ac.in

Under neutral or basic conditions , nucleophilic attack typically occurs at the less sterically hindered carbon atom of the aziridine ring. This pathway is favored for many common nucleophiles. dicp.ac.cn

Under acidic conditions , the reaction pathway can change. Protonation or Lewis acid coordination can occur at the nitrogen or, more likely for an N-acyl aziridine, at the carbonyl oxygen. This activation can lead to a reaction intermediate with more SN1-like character. In such cases, the nucleophile may attack the more substituted carbon, as this position is better able to stabilize a partial positive charge. ias.ac.innih.gov

The stereochemistry of the reaction is typically characterized by an inversion of configuration at the carbon center being attacked, which is consistent with an SN2 mechanism. nih.gov Cleavage of the C-C bond in aziridines is less common in simple ring-opening reactions but is the key step in cycloaddition reactions where the aziridine first isomerizes to an azomethine ylide. nih.gov

| Reaction Conditions | Site of Nucleophilic Attack | Predominant Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Basic/Neutral | Less substituted carbon | SN2 | Inversion of stereochemistry |

| Acidic/Lewis Acidic | More substituted carbon (if it can stabilize a positive charge) | Mixed SN1/SN2 character | Variable (retention or inversion) |

The N-acyl group is the most critical substituent influencing the reactivity of Aziridine, 1-((1-naphthyloxy)acetyl)-. Its effects are multifaceted:

Activation: The electron-withdrawing nature of the carbonyl in the (1-naphthyloxy)acetyl group reduces the electron density on the nitrogen atom. This inductive effect enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack. bioorg.org

Leaving Group Ability: By withdrawing electron density, the acyl group stabilizes the resulting amide anion after the ring is opened, making the acylated nitrogen a much better leaving group compared to the nitrogen in a non-activated (N-alkyl) aziridine. illinois.edu

Regiocontrol: The nature of the acyl group can influence regioselectivity. Bulky acyl groups can sterically direct nucleophiles to the less hindered carbon. The electronic properties of the acyl group can also play a role, particularly in acid-catalyzed reactions where the carbonyl oxygen can act as a coordination site for Lewis acids. ias.ac.inru.nl Computational studies have shown that the N-inversion energy barrier is significantly lowered by N-acyl substituents, which can also impact the reactivity profile. researchgate.net

To achieve higher yields and control the regioselectivity of the ring-opening reaction, various catalyst systems are employed. mdpi.comresearchgate.net

Lewis Acids: Lewis acids such as zinc triflate (Zn(OTf)₂), scandium triflate (Sc(OTf)₃), and ytterbium triflate (Yb(OTf)₃) are effective catalysts for the ring-opening of N-acyl aziridines. acs.orgresearchgate.net They activate the aziridine by coordinating to the carbonyl oxygen of the acyl group. acs.org This coordination increases the electrophilicity of the ring and facilitates a highly regioselective SN2-type attack by the nucleophile. iitk.ac.inacs.org This method is particularly useful for reactions with weaker nucleophiles like electron-rich arenes. researchgate.net

Transition Metals: Catalysts based on transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and titanium (Ti) have been developed for various aziridine ring-opening transformations. mdpi.comresearchgate.netscilit.com For instance, palladium-catalyzed reactions can be used to open aziridines with organoboronic acids (Suzuki-Miyaura coupling). mdpi.com Titanocene (B72419) complexes have been shown to catalyze a radical-based ring-opening at the more substituted carbon center, a regioselectivity opposite to typical SN2 reactions. dicp.ac.cn

| Catalyst Type | Example | Mechanism of Activation | Typical Outcome |

|---|---|---|---|

| Lewis Acids | Yb(OTf)₃, Cu(OTf)₂ | Coordination to carbonyl oxygen | Promotes SN2 attack, enhances regioselectivity |

| Transition Metals | Palladium complexes | Catalytic cycle involving oxidative addition/reductive elimination | Cross-coupling reactions |

| Transition Metals | Titanocene(III) complexes | Single-electron transfer to form a radical intermediate | Radical-based transformations, attack at the more substituted carbon |

Electrophilic Activation and Subsequent Transformations (e.g., Aziridinium (B1262131) Ions)

While the N-acyl group makes the aziridine nitrogen less basic than its N-alkyl counterparts, activation can still occur through interaction with strong electrophiles. bioorg.org The more common pathway for N-acyl aziridines involves electrophilic activation at the carbonyl oxygen by a Lewis acid, as discussed previously. ru.nl

However, in the broader context of aziridine chemistry, electrophilic attack on the nitrogen atom of a non-activated aziridine generates a highly reactive intermediate known as an aziridinium ion. mdpi.commdpi.comnih.govnih.govfrontiersin.org This quaternary ammonium (B1175870) species is highly strained and readily undergoes ring-opening by even weak nucleophiles. mdpi.comnih.gov The regioselectivity of this subsequent nucleophilic attack depends on the substitution pattern of the aziridine. frontiersin.org For N-acyl aziridines, direct attack of an electrophile (like an acid chloride) on the nitrogen can form an N-acylaziridinium ion, which is an extremely reactive intermediate that is immediately opened by the counterion. bioorg.orgmdpi.com

Cycloaddition Reactions Involving Aziridines

N-acyl aziridines, such as Aziridine, 1-((1-naphthyloxy)acetyl)-, can serve as precursors for 1,3-dipoles, which can then participate in cycloaddition reactions. This transformation typically involves the cleavage of the C-C bond of the aziridine ring, a distinct pathway from the C-N cleavage seen in nucleophilic ring-opening. acs.org

The process is initiated by thermal or photochemical energy, which promotes a conrotatory or disrotatory ring-opening of the aziridine to form an azomethine ylide. acs.org Azomethine ylides are versatile intermediates in organic synthesis, classified as nitrogen-based 1,3-dipoles. wikipedia.org The N-acyl group helps to stabilize the resulting ylide.

Once formed, the azomethine ylide can react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction. acs.orgmdpi.comnih.gov This reaction is a powerful tool for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidines, with a high degree of regio- and stereocontrol. acs.orgwikipedia.org The stereochemistry of the original aziridine can be transferred to the final cycloadduct, making this a stereospecific process. wikipedia.org

[3+2] Cycloadditions

N-substituted aziridines, particularly those with activating groups, can function as precursors to azomethine ylides. wikipedia.org Through either thermal or photochemical induction, Aziridine, 1-((1-naphthyloxy)acetyl)- can undergo a reversible electrocyclic ring-opening to form a corresponding azomethine ylide. This 1,3-dipole is a highly reactive intermediate that can be trapped in situ by a variety of dipolarophiles. wikipedia.orgnih.gov

In a [3+2] cycloaddition reaction, this azomethine ylide reacts with a π-system, such as an alkene or alkyne, to construct a five-membered heterocyclic ring. For instance, a photocatalytic [3+2] cycloaddition with activated alkynes can yield polysubstituted dihydropyrrolidines. organic-chemistry.org This type of reaction is highly valuable in synthetic chemistry for the stereocontrolled synthesis of pyrrolidine (B122466) derivatives, which are common motifs in pharmaceuticals and natural products. organic-chemistry.orgresearchgate.net The reaction typically proceeds with high regioselectivity. organic-chemistry.org

Table 1: Representative [3+2] Cycloaddition of Aziridine Derivatives

| Reactant A | Reactant B (Dipolarophile) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Acylaziridine | Activated Alkyne | Visible Light, Ruthenium Catalyst | Polysubstituted Dihydropyrrolidine organic-chemistry.org |

| N-Tosylaziridine | Alkene | Lewis Acid (e.g., BF₃) | Pyrrolidine wikipedia.org |

[3+1] and [3+3] Ring Expansions for N-Heterocycle Construction

Beyond [3+2] cycloadditions, the strained aziridine ring is an excellent starting point for ring expansion reactions to build larger N-heterocycles. These reactions provide access to four- and six-membered rings, which are also prevalent in bioactive molecules. scispace.comresearchgate.net

[3+1] Ring Expansions: The reaction of an aziridine with a carbene or carbene equivalent can lead to a [3+1] ring expansion, forming an azetidine. This process is thought to proceed through the formation of an aziridinium ylide by the attack of the nucleophilic aziridine nitrogen on a metal carbene, followed by ring expansion. nih.gov

[3+3] Ring Expansions: Similarly, a [3+3] annulation can be achieved by reacting the aziridine with a suitable three-atom component. For example, the reaction of an activated aziridine with a vinyl diazoacetate in the presence of a rhodium catalyst can lead to the formation of a six-membered piperidine (B6355638) derivative. nih.gov These types of transformations are significant as they allow for the construction of complex heterocyclic frameworks from readily available aziridine precursors. nih.gov

Rearrangement Reactions of Aziridine Derivatives

N-acylaziridines like Aziridine, 1-((1-naphthyloxy)acetyl)- are known to undergo rearrangement reactions, particularly under acidic conditions. ias.ac.in The course of the reaction and the nature of the product are highly dependent on the reaction medium and the structure of the acyl group. ias.ac.in

For instance, in the presence of a concentrated acid such as sulfuric acid, N-acylaziridines can isomerize to form oxazolines. ias.ac.in The proposed mechanism involves the protonation of the acyl oxygen, followed by an intramolecular nucleophilic attack from the aziridine ring, leading to the formation of the five-membered oxazoline (B21484) ring. youtube.com In aqueous acid solutions, a competing reaction is the hydrolysis of the aziridine ring to form an amidoalcohol, which may further dehydrate to an allylamide. ias.ac.in

Radical Reactions Involving Aziridine Moieties

The N-acyl group in Aziridine, 1-((1-naphthyloxy)acetyl)- facilitates radical reactions by stabilizing the resulting radical intermediate. A novel catalytic radical opening of N-acylated aziridines can be achieved through electron transfer from titanocene(III) complexes. dicp.ac.cn This process generates a β-amido carbon-centered radical by cleaving a C-N bond of the aziridine ring. dicp.ac.cn

A key feature of this transformation is its high regioselectivity, with the ring opening occurring preferentially at the more substituted carbon center. dicp.ac.cn This is in contrast to many nucleophilic ring-opening reactions that favor attack at the less substituted carbon. dicp.ac.cn The generated radical can then participate in a variety of subsequent reactions, including conjugate additions, reductions, and cyclizations, making it a powerful tool for constructing quaternary carbon centers. dicp.ac.cn

Computational and Theoretical Studies of Reaction Pathways

To gain deeper insight into the complex reactivity of aziridines, computational and theoretical studies are invaluable tools. Methods such as Density Functional Theory (DFT) are employed to elucidate reaction mechanisms, analyze transition states, and predict reaction outcomes. ias.ac.in

Transition State Analysis

Transition state (TS) analysis is crucial for understanding the mechanistic pathways of aziridine reactions. For the ring-opening of an aziridine, calculations can identify the structures and energies of the transition states for different potential pathways (e.g., SN1 vs. SN2). youtube.comresearchgate.net For instance, in the acid-catalyzed rearrangement to an oxazoline, TS analysis can confirm the concerted nature of the ring-opening and nucleophilic attack. researchgate.net By comparing the energies of different transition states, chemists can predict which reaction pathway is more favorable and thus which product is likely to dominate. researchgate.net

Energy Profiles and Reaction Kinetics

Computational chemistry allows for the mapping of complete energy profiles for a given reaction. researchgate.net An energy profile plots the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. researchgate.net

Table 2: Application of Computational Studies to Aziridine Reactions

| Computational Method | Information Gained | Application Example |

|---|---|---|

| Transition State (TS) Analysis | Geometry and energy of TS, elucidation of bond-forming/breaking events. | Determining the mechanism of nucleophilic ring-opening (SN1 vs. SN2). researchgate.netresearchgate.net |

| Energy Profile Calculation | Activation energies, reaction thermodynamics, identification of intermediates. | Predicting product ratios in acid-catalyzed rearrangements. ias.ac.inresearchgate.net |

| DFT Calculations | Stable geometries, atomic charge distributions, reaction energetics. | Understanding the regioselectivity in radical ring-opening reactions. dicp.ac.cn |

Lack of Specific Research on Non-Covalent Interactions in the Reactivity of Aziridine, 1-((1-naphthyloxy)acetyl)-

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the available research concerning the specific reaction mechanisms and, particularly, the role of non-covalent interactions in the reactivity of the chemical compound Aziridine, 1-((1-naphthyloxy)acetyl)- . While the broader field of aziridine chemistry is well-documented, detailed studies focusing on this specific derivative are not presently available in the public domain.

General principles of aziridine reactivity are understood, largely revolving around the high ring strain of the three-membered heterocycle. This strain makes aziridines susceptible to ring-opening reactions initiated by a wide array of nucleophiles. The reactivity and regioselectivity of these reactions are typically influenced by the substituents on both the nitrogen and carbon atoms of the aziridine ring.

In the context of substituted aziridines, non-covalent interactions can play a crucial role in dictating reaction outcomes. These interactions, which include hydrogen bonding, steric effects, and van der Waals forces, can influence the conformation of the molecule and the transition states of its reactions, thereby affecting both the rate and selectivity of chemical transformations. For instance, studies on other complex aziridines, such as aziridinium ylides, have highlighted the importance of non-covalent interactions in directing divergent reaction pathways. nih.govresearchgate.net These insights, however, are specific to the systems studied and cannot be directly extrapolated to Aziridine, 1-((1-naphthyloxy)acetyl)- without dedicated experimental and computational investigation.

The naphthyloxyacetyl group attached to the aziridine nitrogen in the target compound introduces significant steric bulk and potential for various non-covalent interactions, such as π-stacking involving the naphthalene (B1677914) ring. These features would undoubtedly influence its reactivity profile, but without specific research, any discussion on the topic would be purely speculative.

Currently, the scientific literature provides a wealth of information on general aziridination methods, such as nitrene additions to olefins, intramolecular cyclizations, and aza-Darzens reactions, as well as on their subsequent ring-opening reactions. nih.govwikipedia.orgillinois.eduresearchgate.netresearchgate.net However, the specific application of these principles and the nuanced role of non-covalent interactions for Aziridine, 1-((1-naphthyloxy)acetyl)- remain an unaddressed area of chemical research. Therefore, a detailed and scientifically accurate account for the requested subsection "3.5.3. Role of Non-Covalent Interactions in Reactivity" cannot be provided at this time.

Theoretical and Computational Studies on Aziridine, 1 1 Naphthyloxy Acetyl

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and electronic properties. In the absence of direct DFT studies on Aziridine (B145994), 1-((1-naphthyloxy)acetyl)-, analysis of its constituent functional groups provides valuable insights.

Electronic Structure Analysis

The electronic structure of Aziridine, 1-((1-naphthyloxy)acetyl)- is largely dictated by the interplay between the strained aziridine ring, the electron-withdrawing acetyl group, and the bulky, electron-rich naphthyloxy moiety.

The N-acylation of an aziridine ring significantly influences its electronic properties. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the acetyl moiety. This delocalization reduces the electron density on the nitrogen, making it less basic compared to non-acylated aziridines. Furthermore, this electronic shift can affect the bond lengths and strengths within the three-membered ring. DFT studies on simple N-acylaziridines indicate that the C-N bonds of the ring are often slightly elongated and weakened due to the electron-withdrawing nature of the acyl group. nih.gov

The naphthyloxy group, an aromatic ether, introduces a significant region of electron density to the molecule. The oxygen atom's lone pairs can donate electron density to the naphthalene (B1677914) ring system through resonance. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be influenced by this large aromatic system. It is plausible that the HOMO would be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across the acetyl and aziridine functionalities, making this region susceptible to nucleophilic attack.

| Molecular Orbital | Predicted Location of High Electron Density | Implication |

| HOMO | Naphthyloxy group | Site of potential electrophilic attack |

| LUMO | N-acetylaziridine moiety | Site of potential nucleophilic attack |

This interactive table summarizes the predicted localization of frontier molecular orbitals based on the electronic properties of the constituent functional groups.

Bond Dissociation Energies

Bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of a molecule, indicating the energy required to break a specific bond homolytically. For Aziridine, 1-((1-naphthyloxy)acetyl)-, the most labile bonds are expected to be within the strained aziridine ring.

Computational studies on various organic molecules have established that DFT methods can provide reliable BDE values. nih.govresearchgate.net For N-acylaziridines, the C-N and C-C bonds of the ring are of particular interest. The N-acylation is expected to weaken the C-N bonds, lowering their BDE compared to unsubstituted aziridine. Ring strain also contributes to lower BDEs for the bonds within the aziridine moiety. The C-C bond of the aziridine ring is also a point of potential cleavage. The specific BDE values would be influenced by the substitution pattern, though no specific data exists for the title compound.

Molecular Dynamics Simulations

The molecule possesses several rotatable bonds, including the C-O bond of the ether linkage and the C-C and C-N bonds of the acetylaziridine fragment. MD simulations would be instrumental in exploring the conformational landscape of the molecule, particularly the orientation of the bulky naphthyloxy group relative to the rest of the structure. This orientation could have significant implications for its interaction with biological targets or catalysts.

In a solution, the solvent molecules would play a crucial role in stabilizing different conformations. mdpi.comrsc.org MD simulations in various solvents could reveal the preferential solvation sites and the extent of solvent structuring around the molecule. For instance, polar solvents would likely interact with the carbonyl oxygen and the ether linkage, while nonpolar solvents might favor interactions with the naphthalene ring.

Mechanistic Elucidation of Catalytic and Enzymatic Processes

The reactivity of the aziridine ring is central to the chemical and biological activity of aziridine-containing compounds. The strained three-membered ring is susceptible to ring-opening reactions, which can be promoted by catalysts or enzymes. mdpi.commdpi.com

Computational studies have been pivotal in elucidating the mechanisms of these transformations. For N-acylaziridines, the ring-opening is often initiated by the activation of the aziridine, either through coordination to a Lewis acid or through protonation. DFT calculations on model systems have shown that Lewis acid catalysis can proceed via the formation of an aziridinium (B1262131) ion intermediate, which is then attacked by a nucleophile. nih.gov The regioselectivity of the ring-opening (i.e., which C-N bond is cleaved) is a key aspect that can be predicted and explained through computational modeling. nih.gov

In an enzymatic context, aziridine-containing molecules can act as inhibitors by alkylating nucleophilic residues in the active site of an enzyme. Computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the binding of the molecule to the enzyme and the subsequent covalent modification, providing a detailed picture of the inhibition mechanism.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govrsc.orgnih.gov While no such studies have been performed on a series of compounds including Aziridine, 1-((1-naphthyloxy)acetyl)-, the principles of QSRR can be applied to predict its reactivity.

The reactivity of the aziridine ring towards nucleophilic attack is a key feature. A QSRR model for a series of related N-acylaziridines could be developed by correlating the rate of a specific ring-opening reaction with various molecular descriptors. These descriptors could include electronic parameters (e.g., calculated atomic charges on the ring carbons, LUMO energy), steric parameters (e.g., steric hindrance around the aziridine ring), and lipophilicity (e.g., logP).

For Aziridine, 1-((1-naphthyloxy)acetyl)-, the large naphthyloxy group would exert a significant steric influence, potentially directing the approach of a nucleophile. Its electronic properties would also modulate the electrophilicity of the aziridine ring carbons. A systematic computational study of a series of analogues with different substituents on the naphthyl ring or variations in the acyl group could lead to a predictive QSRR model for this class of compounds.

Advanced Applications and Derivatization Strategies for N Acylaziridines

Aziridine (B145994) Derivatives as Building Blocks in Complex Molecule Synthesis

The utility of aziridines as synthetic precursors is widely recognized. researchgate.net The activation of the aziridine nitrogen with an acyl group, such as the 1-((1-naphthyloxy)acetyl)- moiety, modulates its reactivity, making it an excellent substrate for nucleophilic ring-opening reactions. This strategy provides a reliable pathway to a wide array of more complex molecular architectures. mdpi.com

Stereocontrolled Synthesis of Amine-Containing Scaffolds

A cornerstone of aziridine chemistry is its application in the stereocontrolled synthesis of amine-containing structures. nih.gov The manipulation of the strained aziridine ring is a potent strategy for producing scaffolds rich in sp³-hybridized carbon centers with well-defined stereochemistry. nih.gov Synthetic methods have been developed that allow for the formation of N-acylaziridines with complete retention of the stereochemical integrity of the starting material. nih.gov

The subsequent ring-opening reactions of these chiral aziridines are often highly stereospecific. The nucleophile typically attacks one of the ring carbons in an Sₙ2-type fashion, leading to inversion of stereochemistry at that center. This predictable outcome is fundamental to designing synthetic routes for complex targets. For instance, intramolecular oxidative cycloamination of aziridine-containing olefins can produce highly strained bicyclic enamines, which serve as versatile intermediates for crafting various pyrrolidine (B122466) and piperidine (B6355638) heterocycles. acs.org

Preparation of Amino Acids and Beta-Functionalized Amines

N-acylaziridines are exemplary precursors for the synthesis of β-functionalized amines and amino acids. The regioselective ring-opening of the aziridine core with a wide range of carbon and heteroatom nucleophiles is the most direct strategy for accessing β-functionalized alkylamines. mdpi.com The position of nucleophilic attack (at the C2 or C3 position of the aziridine ring) can often be controlled by the substitution pattern on the aziridine and the reaction conditions employed. nih.gov

Recent advancements have demonstrated that nickel-catalyzed reductive carboxylation of aziridines can produce valuable β-amino acid building blocks. mdpi.com Furthermore, the reaction of activated aziridines, such as N-sulfonylaziridine-2-carboxylates (structurally related to N-acylaziridines), with organocuprates provides a regioselective route to α-amino acids. rsc.org These methods highlight the versatility of the aziridine scaffold in preparing constitutionally diverse amino acid derivatives. nih.gov

Access to Other N-Heterocyclic Structures (e.g., Aza-sugars, Alkaloids)

The reactivity of the aziridine ring can be harnessed for ring-expansion and cycloaddition reactions, providing access to a diverse range of larger N-heterocyclic systems. nih.gov For example, rhodium-catalyzed intramolecular [5+2] cycloaddition of vinyl-substituted aziridines with alkynes is an effective method for synthesizing seven-membered azepine derivatives. mdpi.com Similarly, nickel-catalyzed C-H activation and coupling reactions with aziridines can yield dihydroisoquinolinones, a common core in many alkaloid structures. mdpi.com

Aziridines also serve as key intermediates in the synthesis of aza-sugars, which are polyhydroxylated nitrogen heterocycles that act as mimics of carbohydrates. ox.ac.uk These compounds are potent inhibitors of carbohydrate-processing enzymes and have significant therapeutic potential. ox.ac.uk The synthesis of aza-sugars and various alkaloid frameworks often relies on the stereocontrolled introduction of nitrogen and adjacent functional groups, a task for which chiral aziridines are exceptionally well-suited. nih.govnih.gov

Development of Functionalized Aziridine-Containing Materials

The unique reactivity of the aziridine ring has been exploited in materials science for the development of novel functionalized polymers and surfaces. Aziridine moieties can be incorporated into polymer backbones, such as polydimethylsiloxane (B3030410) (PDMS), through methods like platinum-catalyzed hydrosilylation. rsc.org The resulting aziridine-functionalized polymer can then undergo chemoselective and regiospecific post-modification via ring-opening reactions. rsc.org This "clickable" nature of the aziridine group allows for the tailoring of the material's properties on a molecular scale, creating scaffolds with customized characteristics. rsc.org

Another innovative application is the functionalization of graphene with aziridines, which can be achieved through the reaction of nitrene intermediates with the graphene surface. nih.gov This modification introduces nitrogen-containing functional groups and alters the electronic properties of the graphene sheet, opening a band gap. nih.gov Such aziridine-modified graphenes show potential for use in chemical sensors, for example, in the detection of volatile amines. nih.gov

Strategies for Diversity-Oriented Synthesis (DOS) using Aziridine Scaffolds

Diversity-oriented synthesis (DOS) is an approach that aims to efficiently generate libraries of structurally diverse small molecules for biological screening. cam.ac.uk The aziridine scaffold is an excellent starting point for DOS due to its ability to undergo a wide range of complexity-generating reactions. A common DOS strategy is the "build/couple/pair" algorithm, where simple building blocks are assembled, coupled together, and then subjected to a scaffold-defining reaction. cam.ac.uk

The reactivity of aziridines allows them to be used in the "couple" or "pair" phases to generate significant skeletal diversity. nih.gov For example, the intramolecular reactions of aziridine-containing precursors can lead to a variety of bicyclic and polycyclic alkaloid-like scaffolds. nih.gov Furthermore, the development of methods like allene (B1206475) aziridination has been specifically applied to the DOS of complex scaffolds such as aminocyclopentitols, demonstrating the power of using a strained ring to access diverse and novel chemical space. wisc.edu

Spectroscopic Techniques for Structural Elucidation of Complex Aziridine Derivatives (e.g., NMR, HR-MS)

The definitive characterization and structural elucidation of complex molecules derived from Aziridine, 1-((1-naphthyloxy)acetyl)- and other N-acylaziridines rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). nih.gov

HR-MS is crucial for determining the precise elemental composition of a molecule by providing a highly accurate mass-to-charge ratio, which allows for the unambiguous assignment of a chemical formula. nih.gov

NMR spectroscopy provides detailed information about the molecular structure and connectivity. semanticscholar.org A suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed to piece together the molecular puzzle.

¹H NMR: Identifies the different types of proton environments and their relative numbers. Chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) reveal information about neighboring protons.

¹³C NMR: Shows the number of unique carbon environments in the molecule.

2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying which protons are directly connected through a few bonds.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific protons to their attached carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close to each other in space, providing essential information for determining the relative stereochemistry and conformation of the molecule. semanticscholar.org

Dynamic NMR spectroscopy can also be used to study conformational processes in N-acylaziridines, such as hindered rotation around the amide bond and nitrogen inversion. The combination of these techniques allows for the complete and unambiguous assignment of the structure and stereochemistry of complex aziridine derivatives. semanticscholar.org

Representative Spectroscopic Data for an N-Acylaziridine Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| HR-MS (ESI+) | [M+H]⁺ ion peak at m/z consistent with the calculated exact mass for a given formula (e.g., C₁₅H₁₄NO₂⁺). | Confirms the elemental composition of the molecule. |

| ¹H NMR | Signals in the aromatic region (e.g., 7.0-8.5 ppm). Signals for the -OCH₂- group (e.g., ~4.5 ppm). Signals for the aziridine ring protons (e.g., 2.0-3.0 ppm). | Identifies distinct proton environments corresponding to the naphthyl, acetyl, and aziridine moieties. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon (~170 ppm), ether-linked carbon (~65 ppm), and aziridine ring carbons (~30-40 ppm). | Confirms the presence of different carbon types and functional groups. |

| COSY | Cross-peaks between adjacent protons on the naphthyl ring and between protons on the aziridine ring. | Establishes the connectivity of protons within individual spin systems. |

| HSQC | Correlation between each aziridine proton signal and its corresponding carbon signal. | Assigns specific protons to their directly attached carbons. |

| HMBC | Correlation from -OCH₂- protons to the carbonyl carbon and to a carbon on the naphthyl ring. Correlation from aziridine protons to the carbonyl carbon. | Confirms the connectivity between the naphthyloxy group, the acetyl linker, and the aziridine ring. |

Future Directions in Aziridine Research

Development of Novel Catalytic Systems for Aziridination and Ring-Opening

Future research is intensely focused on creating more efficient, selective, and sustainable catalytic systems for both the formation (aziridination) and functionalization (ring-opening) of aziridines. A significant trend is the move towards using earth-abundant metals and developing novel catalytic cycles that offer unprecedented control over reactivity.

Aziridination Catalysis: The development of catalysts for direct aziridination of alkenes remains a primary objective. Recent advancements include electrochemical methods that transform unactivated alkenes into metastable, dicationic intermediates that can react with primary amines to form aziridines. nih.govwisc.edu This approach decouples the oxidative alkene activation from the aziridination step, broadening the scope of compatible amine nucleophiles. nih.gov Another innovative strategy involves cobalt single-atom catalysis, which enables the chemoselective aziridination of styrenes under mild conditions with high atom economy. rsc.org

Ring-Opening Catalysis: Transition metal-catalyzed ring-opening reactions are a cornerstone of aziridine (B145994) chemistry, allowing for the stereospecific synthesis of complex amines. mdpi.com Future work will likely expand upon recent successes with various metals. For instance, palladium-catalyzed systems have been developed for the regioselective cross-coupling of aziridines with carbon nucleophiles. mdpi.comacs.org Nickel catalysis has also emerged as a powerful tool for the reductive cross-coupling of styrenyl aziridines with aryl iodides and for synthesizing β-amino acids. mdpi.com The use of titanocene (B72419) and rhodium catalysts has enabled unique transformations, such as radical ring-opening and the synthesis of dehydropiperazine derivatives, respectively. mdpi.com A key future goal is the ability to switch the regioselectivity of the ring-opening by simply tuning the catalyst or ligand, providing greater synthetic flexibility from a single aziridine precursor. mdpi.comacs.org

Table 1: Selected Novel Catalytic Systems in Aziridine Chemistry

| Catalytic System | Reaction Type | Key Features |

| Electrochemical Thianthrene-Mediation | Aziridination | Activates unactivated alkenes; compatible with oxidatively sensitive amines. nih.gov |

| Cobalt Single-Atom Catalyst | Aziridination | High atom economy; mild conditions; recyclable catalyst. rsc.org |

| Palladium/SIPr or Pd/P(t-Bu)₂Me | Ring-Opening Cross-Coupling | Allows for regioselective C-C and C-B bond formation. acs.org |

| Nickel/Biquinoline Ligand | Ring-Opening Cross-Coupling | Enables reactions with trifluoromethyl-substituted alkenes. mdpi.com |

| Titanocene Complexes | Radical Ring-Opening | Effective for constructing quaternary carbon centers via electron transfer. mdpi.com |

| Chiral Zirconium Catalyst | Asymmetric Ring-Opening | Effective for reactions with aniline (B41778) derivatives. rsc.org |

Advancements in Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure aziridines is of paramount importance, as these chiral building blocks are precursors to a vast array of biologically active molecules and pharmaceuticals. jchemlett.com Future research will continue to push the boundaries of asymmetric catalysis to achieve higher enantioselectivity for a broader range of substrates.

Recent breakthroughs have utilized chiral catalysts derived from metals like copper, rhodium, and iron. sci-hub.se For example, chiral N,N'-dioxide/Cu(II) complexes have been used for the asymmetric nucleophilic addition of tertiary carbon nucleophiles to 2H-azirines, yielding chiral aziridines with excellent enantiopurity under mild conditions. jchemlett.comjchemlett.com Another promising avenue is the development of multicomponent catalytic systems for the asymmetric synthesis of trans-aziridines. jchemlett.com

Organocatalysis also presents a powerful alternative to metal-based systems. Chiral Brønsted acids, for instance, have been employed in the enantioselective protonation of enamines to generate α-chloroamines, which are then converted to chiral aziridines in a one-pot process. rsc.org The development of new chiral ligands, such as fluorinated BINOL derivatives for magnesium-catalyzed reactions, has been shown to be critical in achieving high enantioselectivity in ring-opening alkylations. nih.gov The ongoing challenge is to create methodologies that are not only highly selective but also applicable to a wide variety of substrates, including those with sensitive functional groups. rsc.org

Deeper Understanding of Enzymatic Aziridine Formation and Transformation

Nature has evolved sophisticated enzymatic machinery to produce aziridine-containing natural products, many of which exhibit potent biological activities. cmu.edu A significant future direction is to harness these biocatalytic systems for synthetic purposes. Until recently, the enzymes responsible for aziridine formation were unknown. researchgate.net

Recent studies have identified non-heme iron-containing enzymes that can catalyze the stereospecific formation of an aziridine ring from free-standing amino acids like valine. cmu.edu Furthermore, research into the biosynthesis of the antibiotic ficellomycin (B1672662) has uncovered a pathway involving a sulfotransferase enzyme. nih.gov This enzyme specifically transfers a sulfo group to a hydroxyl moiety, creating a good leaving group that facilitates an intramolecular nucleophilic attack by an adjacent amine to close the aziridine ring. researchgate.netnih.gov This sulfation/cyclization sequence may represent a general biological strategy for aziridination. nih.gov

Future research will focus on:

Enzyme Discovery: Mining genomic databases to identify new aziridine-forming enzymes with different substrate specificities and catalytic properties. cmu.edu

Mechanism Elucidation: Using structural biology and computational modeling to understand how these enzymes control the stereochemistry and reactivity of the aziridination process. cmu.edu

Enzyme Engineering: Modifying the active sites of these enzymes to accept non-natural substrates, thereby creating biocatalytic routes to novel, custom-designed chiral aziridines.

Exploration of New Molecular Interaction Mechanisms

Understanding and controlling the intricate molecular interactions during aziridination and ring-opening reactions is crucial for developing more advanced synthetic methods. Future work will delve deeper into the non-covalent interactions and reaction intermediates that govern selectivity.

One area of focus is the generation and trapping of azomethine ylides, which are formed from the thermal or photochemical ring-opening of certain N-substituted aziridines. wikipedia.org These 1,3-dipoles can be used in cycloaddition reactions to construct more complex heterocyclic systems. researchgate.netwikipedia.org The study of aziridinium (B1262131) ylides, formed by the reaction of the aziridine nitrogen with carbenes, also opens up versatile reaction pathways, including ring expansions to produce larger heterocycles like azetidines and piperidines. nih.gov

Researchers are also exploring how "attractive" non-covalent interactions can be used to direct the outcome of a reaction, sometimes inverting traditional steric effects. acs.org The activation of the aziridine ring via Lewis acid coordination or alkylation to form reactive aziridinium ions is another key mechanism. mdpi.com A deeper understanding of these transient intermediates and the forces that stabilize them will allow for the rational design of catalysts and reaction conditions that favor specific outcomes, such as a desired regioselectivity in ring-opening reactions. mdpi.compolyaziridine.com

Application of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations involving aziridines. mdpi.com The application of methods like Density Functional Theory (DFT) is set to become even more integrated into the process of reaction development.

Computational studies have provided critical insights into:

Reaction Mechanisms: DFT calculations have helped to confirm that the ring-opening of N-acyl aziridines via electron transfer is a concerted process and have detailed the catalytic cycles of palladium-catalyzed cross-couplings. mdpi.comacs.org

Regioselectivity: By modeling the transition states for the oxidative addition of an aziridine to a palladium catalyst, researchers can rationalize why a reaction occurs at a specific carbon atom. These models show how factors like the steric bulk of ligands and stabilizing non-covalent interactions determine the regiochemical outcome. acs.org

Stereochemistry: Computational analysis can explain the stereospecificity of reactions, for example, by showing that a ring-opening proceeds via an Sₙ2-type mechanism, resulting in an inversion of stereochemistry. acs.org

The future of computational chemistry in this field lies in its predictive power. By developing more accurate and efficient computational models, it will be possible to screen potential catalysts, ligands, and substrates in silico before committing to laboratory experiments. This predictive approach will accelerate the discovery of new reactions, optimize existing processes, and enable the design of synthetic routes to complex molecules containing the aziridine motif with greater precision and efficiency.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing aziridine derivatives such as 1-((1-naphthyloxy)acetyl)aziridine?

- Methodological Answer :

- Solvent-free synthesis : Utilize α-methylpentanol and 1-phenylethylamine as reactants under solvent-free conditions to achieve high yields (up to 85%) via nucleophilic ring-opening reactions .

- Electrochemical activation : Employ electrochemical methods to couple amines and alkenes, generating dication intermediates that facilitate aziridine formation. This approach minimizes byproducts and improves scalability .

- CO₂ utilization : Optimize reaction conditions (e.g., 1.5 mol/L aziridine, 1.2 MPa CO₂, 125°C, 8 h) to synthesize oxazolidin-2-ones with 99% selectivity, leveraging CO₂ as a carbonyl source .

Q. How can the structural and stereochemical properties of 1-((1-naphthyloxy)acetyl)aziridine be characterized?

- Methodological Answer :

- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent orientation and stereochemistry. For example, distinct shifts in aziridine protons (δ 1.5–2.5 ppm) indicate ring strain .

- Mass spectrometry : Use high-resolution MS (e.g., EPA/NIH database) to verify molecular weight (e.g., C₈H₁₃N, MW 123.19552) and isotopic patterns .

- X-ray crystallography : Resolve crystal structures to determine bond angles (e.g., C-N-C ~60°), confirming the three-membered ring geometry .

Q. What analytical techniques are recommended for assessing aziridine purity and stability?

- Methodological Answer :

- Automated HPLC : Screen for residues (e.g., aziridine, 2-chloroethylamine) using gradient elution with UV detection (λ = 210 nm) and a C18 column .

- Stability testing : Monitor degradation under varying pH and temperature using accelerated stability protocols. Aziridines are prone to hydrolysis in acidic conditions due to ring strain .

Advanced Research Questions

Q. What methodologies are effective in optimizing the bioactivity of aziridine derivatives against resistant pathogens?

- Methodological Answer :

-

Response surface methodology (RSM) : Optimize antibacterial activity by adjusting variables (e.g., substituent polarity, reaction time) using a central composite design. This approach enhanced activity by 45% against MRSA (MIC = 15.62–250 µg/mL) .

-

Killing kinetics assays : Quantify bactericidal effects via time-kill curves and macromolecule leakage studies (e.g., nucleic acid release) to confirm cidal vs. static activity .

Pathogen MIC (µg/mL) MBC (µg/mL) MRSA 15.62 31.25 VRSA 62.5 125 E. coli 250 >250 Table 1: Bioactivity data for aziridine derivatives

Q. How can regioselectivity in aziridine ring-opening reactions be controlled for synthetic applications?

- Methodological Answer :

- Nucleophile screening : Test nucleophiles (e.g., thiols, amines) to favor C3-N bond cleavage (terminal amine formation) or C2-N cleavage (internal amines). For example, piperidine synthesis requires selective C3-N breakage (Scheme 1) .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance regioselectivity (up to 96:4 regioisomeric ratio) .

Q. What novel catalytic systems or reaction conditions enhance the efficiency of aziridine-based syntheses?

- Methodological Answer :

- Cobalt catalysis : Employ Co₂(CO)₈ under carbonylation conditions (20 bar CO, 80°C) to convert aziridines to β-lactams with >90% yield and stereospecificity .

- Flow electrolysis : Scale up aziridine synthesis using continuous flow reactors, achieving 95% conversion with reduced reaction time (2 h vs. 12 h batch) .

Q. How can computational models aid in predicting aziridine reactivity and reaction outcomes?

- Methodological Answer :

- DFT calculations : Model ring-opening pathways (e.g., aziridinium intermediates) to predict regioselectivity. For example, activation energies for C2-N vs. C3-N cleavage differ by ~5 kcal/mol, guiding nucleophile selection .

- Molecular docking : Simulate aziridine interactions with bacterial targets (e.g., penicillin-binding proteins) to rationalize bioactivity trends .

Methodological Frameworks for Research Design

- PICO Framework : Define research questions by specifying Population (e.g., Gram-positive bacteria), Intervention (aziridine derivatives), Comparison (existing antibiotics), and Outcomes (MIC reduction) .

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel bioactivity), Novel (understudied substituents), Ethical (non-toxic intermediates), and Relevant (antibiotic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.